Potentiated Cytotoxicity of 3-Iodo-7-Azaindole in Gold(I) Complexes Against A2780 Ovarian Cancer Cells
A study of gold(I) triphenylphosphane complexes containing deprotonated 7-azaindole derivatives found that the complex with the 3-iodo-7-azaindole ligand (Complex 4) showed significantly higher potency against A2780 human ovarian carcinoma cells compared to the clinical drug cisplatin [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.8–3.5 µM (for gold complex containing 3-iodo-7-azaindole ligand) |
| Comparator Or Baseline | cisplatin (IC50 = 20.3 µM) |
| Quantified Difference | The 3-iodo-7-azaindole-containing complex was approximately 5.8–7.3 times more potent than cisplatin. |
| Conditions | In vitro assay against the A2780 human ovarian carcinoma cell line. The 3-iodo-7-azaindole ligand is the N1-deprotonated anion coordinated to a gold(I) center in the complex [Au(3IHaza)(PPh3)] [1]. |
Why This Matters
This data indicates that the 3-iodo-7-azaindole moiety can confer potent anticancer activity when incorporated into metal complexes, suggesting that 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, as a functionalized derivative, is a promising and differentiated scaffold for medicinal chemistry optimization.
- [1] Štarha, P., et al. (2016). In Vitro Antitumor Active Gold(I) Triphenylphosphane Complexes Containing 7-Azaindoles. International Journal of Molecular Sciences, 17(12), 2084. View Source
